6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
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Overview
Description
PNU-22394 is a chemical compound known for its activity as an agonist at serotonin 5-HT2 receptors. It has the strongest binding affinity for 5-HT2A and 5-HT2C receptors, with slightly weaker affinity for 5-HT2B receptors. This compound has been studied for its potential effects on appetite suppression and cognitive enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-22394 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepine Ring: This involves the cyclization of a suitable precursor to form the azepine ring structure.
Indole Formation: The indole moiety is introduced through a series of reactions, including cyclization and functional group transformations.
Final Assembly: The final step involves the coupling of the azepine and indole fragments under specific conditions to yield PNU-22394.
Industrial Production Methods
Industrial production of PNU-22394 would likely involve optimization of the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. Purification methods such as crystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PNU-22394 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
PNU-22394 has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying serotonin receptor interactions and developing new agonists.
Biology: Research has focused on its effects on feeding behavior and weight loss in animal models.
Medicine: Although not developed for clinical use, it has shown potential in reducing appetite and enhancing cognitive functions.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
PNU-22394 exerts its effects primarily through its action on serotonin 5-HT2 receptors. It acts as a full agonist at 5-HT2C receptors and a partial agonist at 5-HT2A and 5-HT2B receptors. This interaction leads to the activation of downstream signaling pathways, influencing various physiological processes such as appetite regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Lorcaserin: Another serotonin receptor agonist used for weight loss.
Tryptoline: A compound with similar structural features and receptor activity.
PNU-181731: Another compound in the same class with similar receptor binding properties.
Uniqueness
PNU-22394 is unique due to its specific binding profile and the combination of full and partial agonist activity at different serotonin receptors. This distinct profile contributes to its unique pharmacological effects, such as its pro-cognitive properties and anorectic effects .
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Properties
CAS No. |
15923-78-1 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3 |
InChI Key |
ZBXDOQWPGBISAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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